REACTION_CXSMILES
|
C(N(CC)CC)C.Cl.[NH2:9][CH2:10][C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)=[O:12].Cl[C:20](=O)[C:21]([O:23][CH2:24][CH3:25])=[O:22]>ClCCl>[C:13]1([C:11]2[O:12][C:20]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[N:9][CH:10]=2)[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
1.08 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Name
|
|
Quantity
|
0.55 g
|
Type
|
reactant
|
Smiles
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Cl.NCC(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
0.369 mL
|
Type
|
reactant
|
Smiles
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ClC(C(=O)OCC)=O
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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ClCCl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
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ClCCl
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred at room temperature for 22 hand
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with a saturated aqueous solution of sodium carbonate, and water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The crude residue was dissolved in phosphorus (V) oxychloride (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 4 hours
|
Duration
|
4 h
|
Type
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TEMPERATURE
|
Details
|
After cooling
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Type
|
CUSTOM
|
Details
|
the volatiles were removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was then carefully washed with a saturated aqueous solution of sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography on silica gel (eluent 15 to 100% dichloromethane in heptane)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CN=C(O1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.146 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 21.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |